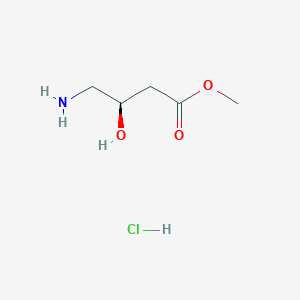

Methyl (3R)-4-amino-3-hydroxybutanoate;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl (3R)-4-amino-3-hydroxybutanoate hydrochloride, also known as L-Threonine methyl ester hydrochloride, is an important amino acid derivative used in scientific research. It is a white crystalline powder with a molecular weight of 195.6 g/mol. This compound is synthesized from L-threonine, which is an essential amino acid that cannot be synthesized by the human body.

科学的研究の応用

Intramolecular Cyclizations

One application involves the preparation of bicyclic tetrahydropyrans via intramolecular Prins cyclizations. Methyl (4E,7R)-7-hydroxyoctanoate, derived from ethyl (R)-3-hydroxybutanoate, reacted with aldehydes to yield bicyclic oxygen heterocycles. This process efficiently creates new stereogenic centers, showcasing the compound's utility in stereoselective organic synthesis (Elsworth & Willis, 2008).

Biopolymer Degradation

Another study highlighted the direct degradation of the biopolymer poly[(R)-3-hydroxybutyric acid] to (R)-3-hydroxybutanoic acid and its methyl ester. This showcases the compound's relevance in the context of sustainable chemistry and biodegradable materials processing (Seebach, Beck, Breitschuh, & Job, 2003).

Enzymatic Resolution and Synthesis

The enzymatic resolution of racemic 3-hydroxy-4-(tosyloxy)butanenitrile by lipases in different solvents was studied, leading to the synthesis of (R)-GABOB and (R)-Carnitine hydrochloride. This research demonstrates the compound's potential in creating enantiomerically pure substances for pharmaceutical applications (Kamal, Khanna, & Krishnaji, 2007).

Anticancer Drug Synthesis

Amino acetate functionalized Schiff base organotin(IV) complexes, synthesized from potassium 2-{[(2Z)-(3-hydroxy-1-methyl-2-butenylidene)]amino}-4-methyl-pentanoate, were studied for their in vitro cytotoxicity. These compounds showed significant anticancer activity, highlighting the potential of related compounds in medicinal chemistry (Basu Baul, Basu, Vos, & Linden, 2009).

Biocatalysis of Chiral Intermediates

Research on biocatalysis for producing chiral intermediates of statin drugs, such as (S)-4-chloro-3-hydroxybutanoate esters, indicates the role of methyl (3R)-4-amino-3-hydroxybutanoate hydrochloride in synthesizing key pharmaceutical ingredients. This showcases the compound's application in the production of cholesterol-lowering drugs (Bao-quan, 2013).

特性

IUPAC Name |

methyl (3R)-4-amino-3-hydroxybutanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c1-9-5(8)2-4(7)3-6;/h4,7H,2-3,6H2,1H3;1H/t4-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFTJXLJKGLUWMY-PGMHMLKASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CN)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H](CN)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2633153.png)

![N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]benzamide](/img/structure/B2633155.png)

![N-[1-(4-Bromo-3-methylphenyl)-2-oxopyrrolidin-3-yl]-2-chloroacetamide](/img/structure/B2633160.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2633170.png)

amino}oxolan-3-ol](/img/structure/B2633173.png)